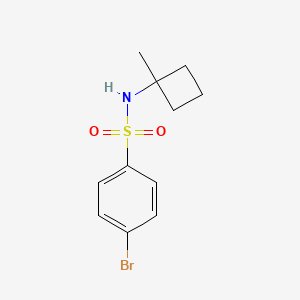
4-Benzylpiperidine-4-carbonitrile hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Benzylpiperidine-4-carbonitrile hydrochloride is a chemical compound with the molecular formula C13H17N2Cl. It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a benzyl group and a carbonitrile group. This compound is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzylpiperidine-4-carbonitrile hydrochloride typically involves the following steps:
Formation of 4-Benzylpiperidine: This can be achieved by reacting 4-cyanopyridine with toluene, followed by catalytic hydrogenation of the pyridine ring.
Conversion to 4-Benzylpiperidine-4-carbonitrile: The 4-Benzylpiperidine is then reacted with cyanogen bromide to introduce the carbonitrile group.
Formation of Hydrochloride Salt: The final step involves the conversion of 4-Benzylpiperidine-4-carbonitrile to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes mentioned above but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Benzylpiperidine-4-carbonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonitrile group to an amine group.
Substitution: The benzyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Oxidized derivatives of the benzyl group.
Reduction: 4-Benzylpiperidine-4-amine.
Substitution: Halogenated or nitrated derivatives of the benzyl group.
Wissenschaftliche Forschungsanwendungen
4-Benzylpiperidine-4-carbonitrile hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, particularly in neurotransmitter release.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-Benzylpiperidine-4-carbonitrile hydrochloride involves its interaction with monoamine oxidase enzymes. It functions as a monoamine oxidase inhibitor (MAOI), preferentially inhibiting MAO-A . This inhibition leads to increased levels of monoamines such as dopamine and norepinephrine in the brain, which can have various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Benzylpiperidine: Similar structure but with the benzyl group attached to the second position of the piperidine ring.
Benzylpiperazine: Contains a benzyl group attached to a piperazine ring.
Tetrahydroisoquinoline: A different heterocyclic structure but with similar pharmacological properties.
Uniqueness
4-Benzylpiperidine-4-carbonitrile hydrochloride is unique due to its specific substitution pattern and its ability to selectively release dopamine and norepinephrine . This selectivity makes it a valuable compound for research in neuropharmacology and potential therapeutic applications.
Eigenschaften
Molekularformel |
C13H17ClN2 |
|---|---|
Molekulargewicht |
236.74 g/mol |
IUPAC-Name |
4-benzylpiperidine-4-carbonitrile;hydrochloride |
InChI |
InChI=1S/C13H16N2.ClH/c14-11-13(6-8-15-9-7-13)10-12-4-2-1-3-5-12;/h1-5,15H,6-10H2;1H |
InChI-Schlüssel |
HSUMHOOAEMRTQE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1(CC2=CC=CC=C2)C#N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-methyloxolane-3,4-diol](/img/structure/B13918820.png)


![[4'-(Methylsulfanyl)[1,1'-biphenyl]-4-yl] acetonitrile](/img/structure/B13918842.png)

![7-Bromo-2-methyl-naphtho[1,2-d]thiazol-5-ol](/img/structure/B13918853.png)
![Tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane-2-carboxylate;hydrochloride](/img/structure/B13918856.png)



![1-[(2R,3R,4R,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B13918882.png)


